tert-Butylphenyl diphenyl phosphate
Overview
Description
tert-Butylphenyl diphenyl phosphate: is an organic phosphate ester known for its excellent thermal stability and hydrolytic resistance. It is commonly used as a flame retardant in various industrial applications, particularly in engineering plastics, due to its ability to enhance the thermal and mechanical properties of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylphenyl diphenyl phosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a tertiary amine such as tributylamine. The reaction proceeds through the formation of tert-butylphenyl dichlorophosphate and di(tert-butyl) chlorophosphate as intermediates . The final product is obtained by reacting these intermediates with phenol under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves a multi-step process. Initially, tert-butylphenol is reacted with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction mixture is then subjected to further processing steps, including washing with sodium hydroxide solution and purification through distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butylphenyl diphenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phenol and tert-butylphenol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding phosphates.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed:
Hydrolysis: Phenol and tert-butylphenol.
Oxidation: Corresponding phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
tert-Butylphenyl diphenyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butylphenyl diphenyl phosphate involves its interaction with various molecular targets and pathways. One of the key pathways affected is the Hedgehog signaling pathway. Exposure to this compound has been shown to inhibit the expression of key genes in this pathway, such as Gli1, Ptch1, and Ptch2, leading to altered cellular processes . This inhibition can result in changes in cell growth and differentiation, making it a compound of interest in developmental biology and cancer research.
Comparison with Similar Compounds
tert-Butylphenyl diphenyl phosphate is unique due to its high thermal stability and resistance to hydrolysis compared to other phosphate esters. Similar compounds include:
Triphenyl phosphate: Known for its use as a flame retardant but has lower thermal stability compared to this compound.
Tris(2,4-di-tert-butylphenyl) phosphate: Another flame retardant with similar applications but different structural properties.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its cell growth-inhibiting properties, similar to this compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various industrial and research applications.
Properties
IUPAC Name |
(2-tert-butylphenyl) diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O4P | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074110 | |
Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | t-Butylphenyl diphenyl phosphate | |
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Boiling Point |
473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Flash Point |
435 °F (NTP, 1992) | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19936 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19936 | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Density |
1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |
Record name | t-Butylphenyl diphenyl phosphate | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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CAS No. |
56803-37-3, 83242-23-3 | |
Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19936 | |
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Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |
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Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Record name | tert-butylphenyl diphenyl phosphate | |
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Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Melting Point |
-21 °C /pour point/ | |
Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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